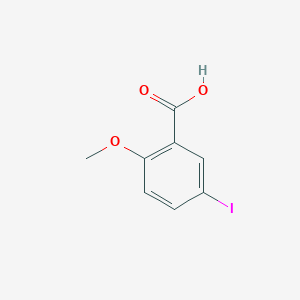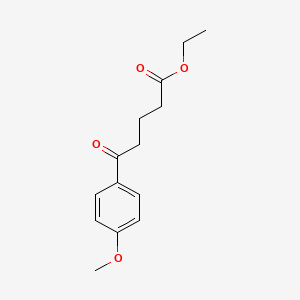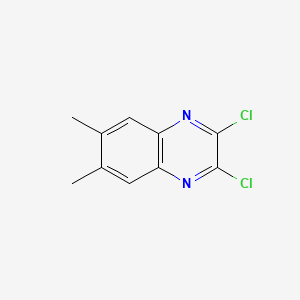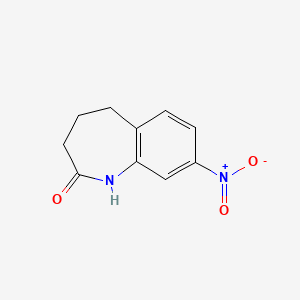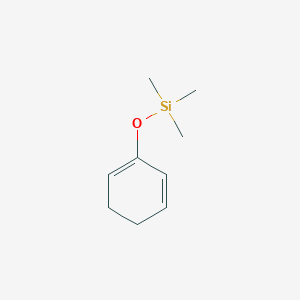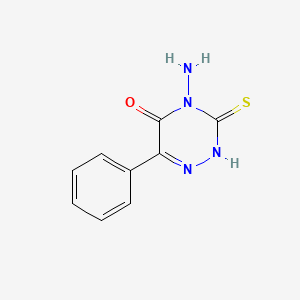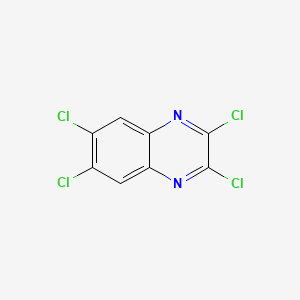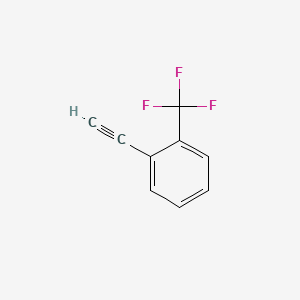
Fmoc-1-piperidine-3-acetic acid
Descripción general
Descripción
“Fmoc-1-piperidine-3-acetic acid” is a chemical compound with the molecular formula C22H23NO4 . It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of “Fmoc-1-piperidine-3-acetic acid” involves solid-phase peptide synthesis (SPPS) that predominantly induces diketopiperazine (DKP) formation at the Fmoc-removal step mediated by a secondary amine . The Fmoc removal was accomplished with 3.6% after twofold treatments in comparison with 13.8% from the conventional Fmoc removal with 20% piperidine/DMF .Molecular Structure Analysis
The molecular structure of “Fmoc-1-piperidine-3-acetic acid” includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . It also contains 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-1-piperidine-3-acetic acid” include the formation of DKP, a side reaction in SPPS . This reaction is induced by an intramolecular nucleophilic attack of the peptide Nα-group at the amide or ester moiety from the peptide backbone .Physical And Chemical Properties Analysis
“Fmoc-1-piperidine-3-acetic acid” has a molecular formula of C22H23NO4 . It contains a total of 50 atoms, including 23 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Aplicaciones Científicas De Investigación
Application in Solid-Phase Peptide Synthesis (SPPS)
- Specific Scientific Field: Biochemistry, specifically peptide synthesis .
- Summary of the Application: Fmoc-1-piperidine-3-acetic acid is used in solid-phase peptide synthesis (SPPS), a method used to manufacture peptides. This method uses the Fmoc group as the N α -protecting group (Fmoc-SPPS) .
- Methods of Application or Experimental Procedures: The process involves the use of resins and linkers for peptide chain assembly. The choice of resins and linkers is crucial for successful peptide synthesis. The linker provides a reversible linkage between the peptide chain and the solid support (resin). In most cases, the linker also provides protection and blockage of the C -terminal α-carboxyl group during synthesis .
- Results or Outcomes: The use of Fmoc-SPPS has led to the production of very high-quality Fmoc building blocks at a low cost due to economies of scale. This has enabled synthetic access to a broad range of peptide derivatives. The number of synthetic peptides entering clinical trials has grown continuously over the last decade .
Application in the Removal of Fmoc Group
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Fmoc-1-piperidine-3-acetic acid can be used in the removal of the Fmoc group, a common protecting group used in peptide synthesis .
- Methods of Application or Experimental Procedures: The Fmoc group can be removed by treating the peptide-resin with a solution of piperidine in DMF . This process is known as Fmoc deprotection .
- Results or Outcomes: The removal of the Fmoc group is a crucial step in peptide synthesis, allowing for the addition of the next amino acid in the sequence .
Application in the Preparation of Cyclic Peptides
- Specific Scientific Field: Biochemistry .
- Summary of the Application: Fmoc-1-piperidine-3-acetic acid is used in the preparation of cyclic peptides .
- Methods of Application or Experimental Procedures: The peptide is first synthesized on a solid support, such as 2-chlorotrityl resin. After the peptide chain is assembled, the peptide is cleaved from the resin and cyclized .
- Results or Outcomes: Cyclic peptides have a variety of biological activities and are used in drug discovery .
Application in the Removal of Alloc and Dde Protecting Groups
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Fmoc-1-piperidine-3-acetic acid can be used in the removal of Alloc and Dde protecting groups, which are commonly used in peptide synthesis .
- Methods of Application or Experimental Procedures: The Alloc and Dde protecting groups can be removed by treating the peptide-resin with a solution of piperidine in DMF . This process is known as Alloc and Dde deprotection .
- Results or Outcomes: The removal of the Alloc and Dde protecting groups is a crucial step in peptide synthesis, allowing for the addition of the next amino acid in the sequence .
Application in the Preparation of Macrocyclic Peptides
- Specific Scientific Field: Biochemistry .
- Summary of the Application: Fmoc-1-piperidine-3-acetic acid is used in the preparation of macrocyclic peptides .
- Methods of Application or Experimental Procedures: The peptide is first synthesized on a solid support, such as 2-chlorotrityl resin. After the peptide chain is assembled, the peptide is cleaved from the resin and cyclized .
- Results or Outcomes: Macrocyclic peptides have a variety of biological activities and are used in drug discovery .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401242 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1-piperidine-3-acetic acid | |
CAS RN |
885951-96-2 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




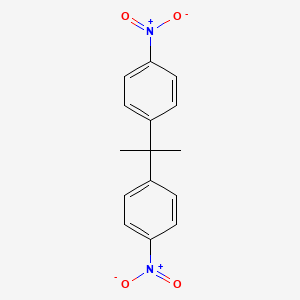
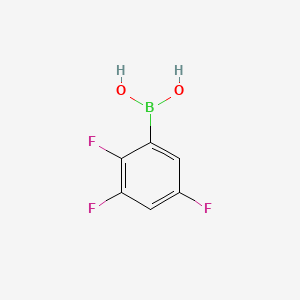
![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)
amino]-acetic acid](/img/structure/B1308374.png)
